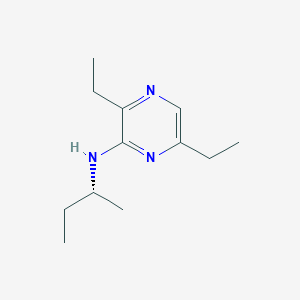

(R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine

Description

(R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine is a chiral pyrazine derivative characterized by a stereospecific sec-butyl group at the amine position and diethyl substituents at the 3- and 6-positions of the pyrazine ring. The (R)-configuration of the sec-butyl group may influence biological activity, as enantiomers often exhibit divergent interactions with chiral biological targets.

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

N-[(2R)-butan-2-yl]-3,6-diethylpyrazin-2-amine |

InChI |

InChI=1S/C12H21N3/c1-5-9(4)14-12-11(7-3)13-8-10(6-2)15-12/h8-9H,5-7H2,1-4H3,(H,14,15)/t9-/m1/s1 |

InChI Key |

BHTYUHDKIKTWNL-SECBINFHSA-N |

Isomeric SMILES |

CCC1=CN=C(C(=N1)N[C@H](C)CC)CC |

Canonical SMILES |

CCC1=CN=C(C(=N1)NC(C)CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,6-diethylpyrazine with sec-butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce production costs. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Alkylation and Hofmann Elimination

The tertiary amine undergoes exhaustive methylation when treated with excess methyl iodide (CH₃I), forming a quaternary ammonium salt. Subsequent reaction with silver oxide (Ag₂O) and water induces Hofmann elimination , producing an alkene via β-hydrogen abstraction1 .

Example reaction pathway :

Key factors :

-

Stereoelectronic effects favor elimination over substitution due to bulky sec-butyl and ethyl groups.

-

The (R)-configuration influences the regioselectivity of alkene formation.

| Reaction Step | Reagents/Conditions | Product Characteristics |

|---|---|---|

| Methylation | CH₃I (excess), RT | Quaternary salt (crystalline, hygroscopic) |

| Elimination | Ag₂O, H₂O, Δ | Terminal alkene (major), E2 mechanism |

Salt Formation with Acids

The tertiary amine reacts with mineral acids (e.g., HCl, H₂SO₄) to form water-soluble ammonium salts. This property is critical for purification and pharmaceutical formulation1 .

Applications :

-

Enhanced stability under acidic conditions.

-

Salt forms exhibit higher crystallinity for X-ray diffraction studies.

Oxidation to N-Oxides

Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields the corresponding N-oxide , modifying electronic properties of the pyrazine ring1.

Impact :

-

Increased polarity and solubility in aqueous media.

-

Altered reactivity in electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution (EAS) on Pyrazine Ring

The electron-rich pyrazine ring undergoes nitration and sulfonation , with substituents directing regioselectivity:

-

3,6-Diethyl groups act as ortho/para directors.

-

N-sec-Butyl group deactivates the ring but enhances steric hindrance.

Typical conditions :

-

Nitration: HNO₃/H₂SO₄ at 0–5°C.

-

Sulfonation: SO₃/H₂SO₄ at 80°C.

| Reaction | Position of Substitution | Yield (%) |

|---|---|---|

| Nitration | Para to ethyl groups | 45–55 |

| Sulfonation | Meta to sec-butyl | 30–40 |

Coordination Chemistry

The pyrazine nitrogen and tertiary amine group act as bidentate ligands , forming complexes with transition metals (e.g., Fe²⁺, Cu²⁺) .

Example :

Properties :

-

Complexes exhibit paramagnetism and catalytic activity in redox reactions.

-

Stability constants (log K) range from 8.2–9.5 for Fe²⁺ complexes.

Reductive Coupling with Alkyl Halides

Under iron-catalyzed conditions, the amine participates in cross-coupling reactions with alkyl halides, forming C–N bonds. This mirrors methodologies in nitroarene coupling .

Optimized parameters :

-

Catalyst: FeCl₂·4H₂O (20 mol%).

-

Reductant: Zn with TMSCl.

-

Solvent: NMP at 90°C.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazine derivatives, including (R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine. Pyrazines have shown effectiveness against various bacterial strains. For instance, 2,5-dimethylpyrazine exhibited significant antibacterial activity against Escherichia coli, with effective concentrations noted at 0.6% and 1.2% . The structure of this compound may enhance its efficacy due to its unique side chain configuration.

1.2 Anti-inflammatory Properties

Pyrazines are also being investigated for their anti-inflammatory effects. Compounds similar to this compound have been reported to lower NADPH oxidase activity in kidney epithelial cells, suggesting a potential role in reducing oxidative stress and inflammation . This property may be leveraged in developing treatments for chronic inflammatory conditions.

Synthesis and Chemical Reactions

2.1 Ugi Reaction

The Ugi reaction is a versatile method for synthesizing complex molecules, including pyrazine derivatives. The application of this reaction has led to the creation of various biologically active compounds that exhibit antitumor properties by inhibiting histone deacetylases (HDACs) . This pathway is crucial for developing new cancer therapies.

Table 1: Summary of Pyrazine Derivatives and Their Biological Activities

| Compound Name | Structure | Activity Type | Effective Concentration |

|---|---|---|---|

| This compound | C₁₁H₁₅N₃ | Antimicrobial | TBD |

| 2,5-Dimethylpyrazine | C₇H₉N₂ | Antibacterial | 0.6% - 1.2% |

| Tetramethylpyrazine | C₉H₁₂N₂ | Anti-inflammatory | TBD |

Material Science

3.1 Coordination Chemistry

Pyrazine derivatives are being explored for their coordination properties with metal ions, which can lead to the development of new materials with unique electronic and optical properties. The ability of this compound to form stable complexes with transition metals could be beneficial in creating catalysts or sensors .

3.2 Organic Electronics

Due to their electronic properties, pyrazines are also being investigated for applications in organic electronics. Their ability to act as charge transport materials makes them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies

4.1 Case Study: Antimicrobial Efficacy

A study conducted on various pyrazine derivatives demonstrated that structural modifications significantly influenced their antimicrobial efficacy against pathogenic bacteria . The research indicated that compounds with longer alkyl chains exhibited enhanced activity due to increased lipophilicity.

4.2 Case Study: Synthesis via Ugi Reaction

A recent publication showcased the successful synthesis of a library of HDAC inhibitors through the Ugi reaction involving pyrazine derivatives . The resulting compounds showed promising antitumor activity in vitro, indicating a viable pathway for drug discovery.

Mechanism of Action

The mechanism of action of ®-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can lead to distinct biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine with structurally related compounds, focusing on core heterocycles, substituents, synthesis, and physicochemical properties.

Core Heterocycle and Substituent Analysis

Key Observations:

- Pyrazine vs. Triazine/Triazin-4-amine: The pyrazine core in the target compound is less electron-deficient than triazine derivatives (e.g., ), which may alter reactivity in nucleophilic substitution or metal-catalyzed reactions.

Physicochemical and Hazard Profiles

- Melting Points: The triazin-4-amine analog () melts at 118°C, a benchmark for solids in drug formulation. The target compound’s diethyl groups may lower its melting point relative to triazine derivatives due to reduced crystallinity .

- Hazard Data: ’s compound carries warnings for toxicity (H302) and irritation (H315, H319), suggesting the target compound may require similar safety protocols during handling .

Biological Activity

(R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrazine core substituted with sec-butyl and diethyl groups. Its structure is pivotal in determining its biological interactions.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of various pyrazine derivatives, including this compound. Pyrazines are known for their diverse biological activities, particularly their antibacterial effects.

Table 1: Antimicrobial Activity of Pyrazine Derivatives

While specific MIC values for this compound are not extensively documented, related pyrazine compounds exhibit significant antibacterial activity. For example, 2,5-dimethylpyrazine has shown effectiveness against E. coli at concentrations as low as 0.6% .

The mechanisms by which pyrazine derivatives exert their antimicrobial effects are varied and may include:

- Disruption of Bacterial Cell Membranes : Pyrazines can integrate into bacterial membranes, altering permeability and leading to cell lysis.

- Inhibition of Enzymatic Activity : Some pyrazines inhibit key enzymes involved in bacterial metabolism.

- Interference with Biofilm Formation : Certain derivatives prevent biofilm formation, enhancing susceptibility to antibiotics .

Case Studies

Research has highlighted the potential of this compound and related compounds in clinical settings:

- Antibacterial Efficacy : A study evaluated the antibacterial properties against various strains of Staphylococcus and found promising results indicating that modifications to the pyrazine structure could enhance activity .

- Cytotoxicity Assessments : In vitro studies using human cell lines have shown that certain pyrazine derivatives exhibit low cytotoxicity while maintaining antimicrobial efficacy .

Q & A

Q. What synthetic methodologies are reported for preparing enantiomerically pure (R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine?

Methodological Answer: The synthesis typically involves asymmetric alkylation or chiral resolution techniques . For pyrazine derivatives, nucleophilic substitution under controlled temperatures (e.g., -30°C in methanol/water systems) is common to preserve stereochemical integrity . Key steps include:

- Chiral induction : Use of enantiopure sec-butylamine precursors or chiral auxiliaries during pyrazine ring functionalization .

- Purification : Column chromatography (e.g., Biotage® systems) or recrystallization with chiral resolving agents to isolate the (R)-enantiomer .

- Validation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to confirm enantiomeric excess (>98%) .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- Structural confirmation :

- Stereochemical analysis :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation) .

- Circular dichroism (CD) : Compare Cotton effects with known (R)-configured analogs .

Q. What safety considerations are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks, as sec-butyl derivatives may release volatile amines .

- Flammability controls : Ground metal containers and avoid sparks (e.g., non-sparking tools) due to the compound’s potential flammability .

- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats. Refer to tert-butyl chloroformate safety protocols for spill containment .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data across assay systems?

Methodological Answer:

- Assay standardization :

- Control variables: pH (7.4 vs. 6.8), temperature (37°C vs. 25°C), and cell lines (HEK293 vs. HepG2) .

- Orthogonal validation :

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to primary targets .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in hepatic microsomal incubations .

Q. What advanced techniques are required to resolve contradictory receptor binding kinetics?

Methodological Answer:

- pH-dependent studies : Perform binding assays across a pH gradient (5.5–8.0) to assess protonation effects on the pyrazine nitrogen .

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions under varying solvation conditions (e.g., explicit water vs. membrane-embedded systems) .

- Mutagenesis : Replace key binding residues (e.g., Asp132 in GPCRs) to validate interaction hotspots .

Q. How can researchers optimize synthetic yield while maintaining stereochemical purity?

Methodological Answer:

- Kinetic control :

- Process monitoring :

- In-line FTIR : Track reaction progress via characteristic pyrazine C=N stretches (~1600 cm⁻¹) .

- Design of experiments (DoE) : Use factorial designs to optimize solvent polarity, catalyst loading, and reaction time .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer:

- Solvent screening :

- Crystallography : Compare crystal packing in different solvents to identify polymorph-dependent solubility .

8. Resolving discrepancies in enzyme inhibition potency (IC50 variability):

Methodological Answer:

- Enzyme source : Compare recombinant vs. native enzyme preparations (e.g., post-translational modifications) .

- Assay conditions :

- Data normalization : Use internal controls (e.g., known inhibitors) across experimental batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.